molecular formula C23H29ClN4O3S B2830175 N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-65-3

N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2830175
CAS No.: 899950-65-3
M. Wt: 477.02
InChI Key: ANINSPHHVXZUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound featuring a hexahydroquinazolinone core modified with a 4-chlorophenyl group, a morpholinopropyl side chain, and a thioacetamide linkage. The thioacetamide moiety serves as a sulfur-containing linker, contributing to electronic and steric properties that differentiate it from oxygen-based analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3S/c24-17-6-8-18(9-7-17)25-21(29)16-32-22-19-4-1-2-5-20(19)28(23(30)26-22)11-3-10-27-12-14-31-15-13-27/h6-9H,1-5,10-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINSPHHVXZUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via electrophilic aromatic substitution.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of triazolopyrazines and features a unique structure that includes a chlorophenyl group and a sulfanyl moiety. The synthesis typically involves several key steps:

  • Formation of the Triazolopyrazine Core : The initial step involves creating the triazolopyrazine structure.
  • Introduction of the Chlorobenzylthio Group : This is achieved by reacting the intermediate with 4-chlorobenzyl chloride in the presence of a base.
  • Acetylation : The final step involves acetylating the intermediate with an appropriate amine to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit critical enzymes such as kinases and proteases involved in cell signaling pathways crucial for cancer proliferation.
  • DNA/RNA Interaction : There is evidence suggesting that it may disrupt essential cellular processes by interacting with nucleic acids.

Therapeutic Applications

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Activity : Preliminary studies suggest that ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Effects : Some studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the anticancer effects of ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate on breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

In another research study focusing on inflammatory diseases, ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate was evaluated for its ability to inhibit pro-inflammatory cytokines. Results indicated a marked decrease in TNF-alpha and IL-6 levels in treated macrophages.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other quinazolinone derivatives and thioacetamide-containing analogs. Key distinctions arise from substituent variations, electronic configurations, and biological activities. Below is a detailed analysis:

Structural and Electronic Comparisons

  • Core Scaffold: The hexahydroquinazolinone core (six-membered saturated ring) contrasts with dihydroquinazolinones (e.g., AJ5d, a tetrahydroquinazolinone derivative), which exhibit reduced saturation and increased ring strain. This difference may enhance the target compound’s stability and conformational adaptability .
  • Substituents: 4-Chlorophenyl vs. 4-Fluorophenyl: The chlorine atom (higher electronegativity and larger atomic radius than fluorine) increases lipophilicity and may strengthen hydrophobic interactions in biological targets compared to fluorinated analogs . Morpholinopropyl vs.

Key Differentiators

Structural Geometry: The hexahydroquinazolinone core’s saturation reduces ring strain, favoring stable interactions with planar biological targets (e.g., DNA topoisomerases) .

Solubility-Bioavailability Balance: The morpholinopropyl group mitigates the lipophilicity of the 4-chlorophenyl group, offering a favorable partition coefficient for drug-like properties .

Biological Activity

N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 898444-94-5) is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H27ClN4O3SC_{22}H_{27}ClN_{4}O_{3}S with a molecular weight of 463.0 g/mol. The structural characteristics include a thioacetamide moiety and a hexahydroquinazoline core, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H27ClN4O3SC_{22}H_{27}ClN_{4}O_{3}S
Molecular Weight463.0 g/mol
CAS Number898444-94-5

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the chlorophenyl group have shown activity against various bacterial strains. In one study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Compounds featuring the morpholinopropyl and thioacetamide functionalities have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : This enzyme plays a vital role in neurotransmission, and its inhibition is relevant for treating Alzheimer's disease. The synthesized derivatives showed promising AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.14 µM compared to a standard reference .
  • Urease Inhibition : Urease inhibitors are important in treating conditions like urinary tract infections. The tested compounds exhibited strong urease inhibition, with some derivatives showing IC50 values significantly lower than standard inhibitors .

Case Studies

  • Case Study on Antibacterial Activity :
    • A series of derivatives were tested against multiple bacterial strains.
    • The study found that the presence of the chlorophenyl and morpholinopropyl groups enhanced antibacterial efficacy.
    • Notably, compounds demonstrated varying degrees of effectiveness depending on their structural modifications.
  • Case Study on Enzyme Inhibition :
    • The enzyme inhibition assays indicated that the thioacetamide moiety contributed positively to both AChE and urease inhibition.
    • Specific derivatives were highlighted for their low IC50 values, suggesting potential as therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize multi-step synthesis routes for this compound to improve yield and purity?

  • Methodology : The synthesis involves sequential functionalization of the hexahydroquinazoline core, followed by thioether linkage formation and amidation. Key steps include:

  • Amine alkylation : Reaction of 3-morpholinopropylamine with a ketone precursor under reflux in anhydrous dichloromethane .
  • Thiol coupling : Use of thioglycolic acid derivatives with activating agents like EDCI/HOBt to form the sulfide bond .
  • Final purification : Gradient elution via reverse-phase HPLC to isolate the target compound (>95% purity) .
    • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (±2°C), and stoichiometric ratios (e.g., 1.2:1 excess of thiolating agents to prevent dimerization) .

Q. What analytical techniques are most reliable for characterizing tautomeric equilibria in the hexahydroquinazoline core?

  • Approach :

  • NMR spectroscopy : Monitor chemical shifts of NH protons (e.g., δ 10.10–13.30 ppm for amine/imine tautomers) in DMSO-d6 at varying temperatures .
  • X-ray crystallography : Resolve solid-state tautomeric preferences (e.g., imine dominance in crystalline forms) .
  • DFT calculations : Predict energy differences between tautomers using B3LYP/6-31G* basis sets to correlate with experimental observations .

Q. How can researchers design initial biological screening assays for this compound?

  • Protocol :

  • Cytotoxicity : Use the MTT assay (λ = 570 nm) with IC50 determination in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays with ATP-competitive probes .
  • Solubility : Pre-screen in PBS (pH 7.4) with 1% DMSO to avoid false negatives due to aggregation .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholinopropyl vs. hydroxyethyl substituents) impact target binding kinetics?

  • SAR Analysis :

  • Substituent Effects :
SubstituentBinding Affinity (EGFR, Kd, nM)Solubility (mg/mL)
3-Morpholinopropyl12.3 ± 1.20.45
2-Hydroxyethyl28.7 ± 2.11.20
Data from analogues in
  • Mechanistic Insight : The morpholinopropyl group enhances hydrophobic interactions in kinase pockets, while hydroxyethyl improves solubility but reduces affinity due to steric clashes .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR splitting patterns)?

  • Case Study : Discrepancies in NH proton signals (e.g., δ 11.20 vs. 10.40 ppm in vs. ) arise from solvent polarity and concentration effects.

  • Solution : Standardize conditions (e.g., 10 mM in DMSO-d6 at 25°C) and use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. How can computational modeling predict metabolic stability of this compound?

  • Workflow :

  • Metabolite ID : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., morpholine ring oxidation) .
  • CYP450 inhibition : Simulate docking with CYP3A4 (Glide SP scoring) to assess competitive binding .
  • Validation : Cross-reference with in vitro microsomal assays (t1/2 > 60 min deemed stable) .

Contradictions and Troubleshooting

Q. Why do some studies report conflicting bioactivity data for analogues?

  • Root Causes :

  • Purity variations : Impurities >5% (e.g., residual EDCI) can artificially inflate cytotoxicity .
  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
    • Mitigation : Validate purity via LC-MS prior to assays and standardize cell culture protocols .

Key Recommendations

  • Prioritize orthogonal purification (HPLC + recrystallization) to ensure batch consistency .
  • Use tandem MS/MS for metabolite identification in early-stage ADME studies .
  • Cross-validate computational predictions with enzymatic assays to avoid overinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.